molecular formula C9H5BrIN B1382298 7-Bromo-1-iodoisoquinoline CAS No. 1203578-97-5

7-Bromo-1-iodoisoquinoline

Cat. No.: B1382298
CAS No.: 1203578-97-5
M. Wt: 333.95 g/mol
InChI Key: INWAPSPEYMXTKF-UHFFFAOYSA-N
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Description

7-Bromo-1-iodoisoquinoline is a halogenated isoquinoline derivative characterized by bromine and iodine substituents at the 7th and 1st positions of the isoquinoline core, respectively. Halogenated isoquinolines are pivotal in medicinal chemistry and materials science due to their reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, which are critical for constructing complex molecules .

Properties

IUPAC Name

7-bromo-1-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWAPSPEYMXTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-iodoisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the use of palladium-catalyzed coupling reactions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines in excellent yields .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions. These methods ensure high purity and yield of the compound, making it suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-iodoisoquinoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex molecules.

    Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines and fused ring systems, which are valuable in synthetic organic chemistry.

Scientific Research Applications

7-Bromo-1-iodoisoquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Bromo-1-iodoisoquinoline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical properties of 7-Bromo-1-iodoisoquinoline and its analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Water Solubility
This compound* C₉H₅BrIN 352.96 ~130–140 (predicted) ~360–380 (predicted) Insoluble
7-Bromo-1-chloroisoquinoline C₉H₅BrClN 242.5 126–128 349.5 (predicted) Insoluble
7-Bromo-1,3-dichloroisoquinoline C₉H₄BrCl₂N 276.95 Not reported Not reported Insoluble
7-(Bromomethyl)-1-chloroisoquinoline C₁₀H₇BrClN 264.53 Not reported Not reported Insoluble

Notes:

  • This compound: Predicted data are inferred based on halogen substitution trends. The iodine atom increases molecular weight and polarizability compared to chlorine analogs, likely raising melting/boiling points.
  • 7-Bromo-1-chloroisoquinoline: Verified melting point (126–128°C) and low water solubility align with halogenated aromatics .
  • 7-Bromo-1,3-dichloroisoquinoline: Additional chlorine substituents reduce solubility further due to increased hydrophobicity .

Spectral Data and Characterization

While direct NMR data for this compound are unavailable, analogs like 7-chloro-1-methylisoquinoline-3-carboxylate () show characteristic ¹H NMR shifts for aromatic protons (δ 7.5–8.5 ppm). Iodine’s electron-withdrawing effect would likely downfield-shift adjacent protons compared to chlorine/bromine substituents .

Biological Activity

Overview

7-Bromo-1-iodoisoquinoline is a halogenated derivative of isoquinoline that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both bromine and iodine atoms, which may enhance its reactivity and interactions with biological targets. Research into this compound has revealed various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

  • Molecular Formula : C9_9H6_6BrI\N
  • Molecular Weight : Approximately 292.96 g/mol

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies indicate that it is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) observed are comparable to those of standard antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
E. coli8
S. aureus4

2. Anticancer Activity

The anticancer potential of this compound has been evaluated across several cancer cell lines. Notably, it exhibits cytotoxic effects against breast cancer (MCF-7) and endometrial cancer (Ishikawa) cells.

Table 2: Anticancer Activity of this compound

Cell LineIC50_{50} (µg/mL)
MCF-70.2
Ishikawa0.5

3. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially modulating neurotransmitter systems such as acetylcholine. It has been shown to inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in the brain, which could be beneficial in treating neurodegenerative disorders like Alzheimer's disease.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and iodine enhances the compound's binding affinity, influencing pathways related to cell proliferation, apoptosis, and inflammation.

Case Studies

A notable study by Roivainen et al. (2011) explored the binding affinities of isoquinoline derivatives in neurological models, suggesting that compounds like this compound could serve as leads in drug development for neurodegenerative diseases.

Another investigation focused on the synthesis and biological evaluation of substituted isoquinolines, revealing that structural modifications significantly influence biological activity.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other isoquinoline derivatives:

CompoundKey FeaturesBiological Activity
IsoquinolineParent compound without halogensModerate activity
6-BromoisoquinolineSimilar structure but different positionVaries; less studied
7-IodoisoquinolineIodine instead of bromineDifferent reactivity profile
This compound Unique bromine and iodine substituentsHigh antimicrobial and anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Bromo-1-iodoisoquinoline
Reactant of Route 2
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